3',6-Disinapoylsucrose

Descripción general

Descripción

3’,6-Disinapoilsucrose es un producto natural derivado de las raíces de Polygala tenuifolia, una planta medicinal tradicional china. Este compuesto es conocido por sus efectos neuroprotectores y antidepresivos significativos. Tiene una fórmula molecular de C₃₄H₄₂O₁₉ y un peso molecular de 754.69 g/mol .

Aplicaciones Científicas De Investigación

3’,6-Disinapoilsucrose tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para la identificación y cuantificación de compuestos similares.

Biología: El compuesto se estudia por sus efectos neuroprotectores y su papel en la mejora de las funciones cognitivas.

Mecanismo De Acción

3’,6-Disinapoilsucrose ejerce sus efectos a través de la activación de la vía de señalización cAMP/CREB/BDNF. Aumenta la expresión de BDNF y la fosforilación de CREB, que son cruciales para los efectos neuroprotectores y antidepresivos. El compuesto también activa las vías ERK1/2 y CaMKII, mejorando aún más sus propiedades neuroprotectoras .

Análisis Bioquímico

Biochemical Properties

It is known to have antidepressant-like effects on hippocampal neuronal plasticity and the neurotrophic signal pathway in chronic mild stress .

Cellular Effects

In cellular studies, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has been shown to decrease AR and PSA mRNA and protein levels in LNCaP cells, a line of human prostate cancer cells . It also inhibits androgen-stimulated AR translocation from the cytosol to the nucleus .

Molecular Mechanism

Its ability to decrease AR and PSA mRNA and protein levels suggests that it may interact with these molecules and potentially inhibit their function .

Metabolic Pathways

It is known that sinapic acid, a related compound, is involved in the phenylpropanoid biochemical pathway

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de 3’,6-Disinapoilsucrose implica extracción cromatográfica en columna y cromatografía flash de fase inversa. El polvo de Polygalae Radix se carga en una columna con un volumen 1,5 veces mayor (v/w) de etanol al 70% y se deja en remojo durante 4 horas. La columna se eluyó con etanol al 70% a temperatura ambiente. Las tres primeras fracciones se recogen como extractos, y el resto de las fracciones se recirculan secuencialmente a la siguiente columna. Los extractos se purifican aún más mediante cromatografía flash de fase inversa utilizando una columna de gel de sílice C-18 .

Métodos de Producción Industrial: La producción industrial de 3’,6-Disinapoilsucrose sigue métodos de extracción y purificación similares, pero a mayor escala. El proceso se optimiza para obtener un mayor rendimiento y pureza, lo que lo hace adecuado para la preparación a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: 3’,6-Disinapoilsucrose experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).

Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como el hidróxido de sodio (NaOH) y el ácido clorhídrico (HCl).

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de 3’,6-Disinapoilsucrose, que se estudian por sus actividades biológicas mejoradas .

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido Sinápico: Un compuesto fenilpropanoides con propiedades antioxidantes.

Ácido Ferúlico: Conocido por sus efectos antiinflamatorios y antioxidantes.

Ácido Cafeico: Exhibe actividades antiinflamatorias y anticancerígenas.

Singularidad: 3’,6-Disinapoilsucrose es único debido a sus dos grupos sinapoilo unidos a una molécula de sacarosa, lo que mejora su bioactividad en comparación con otros compuestos similares. Su capacidad para modular múltiples vías de señalización lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

3',6-Disinapoylsucrose (DSS) is a significant bioactive compound derived from Polygala tenuifolia, a traditional Chinese medicinal herb known as Yuan-Zhi. This compound has garnered attention due to its diverse biological activities, including neuroprotective, antioxidant, and antidepressant effects. This article explores the biological activity of DSS, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

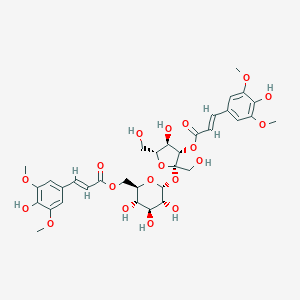

Chemical Structure and Properties

This compound is a hydroxycinnamic acid derivative with the molecular formula and a molecular weight of approximately 754.686 g/mol. Its structure includes two sinapoyl groups attached to a sucrose backbone, contributing to its unique biological properties. The compound exhibits poor solubility in water (0.037 g/L at 25 °C) but possesses notable lipophilicity, which may influence its bioavailability and absorption characteristics .

Neuroprotective Effects

DSS has been extensively studied for its neuroprotective properties. Research indicates that it can enhance learning and memory while providing protection against neurodegenerative conditions. A study demonstrated that DSS significantly improved cognitive function in rat models subjected to stress, suggesting its potential as a therapeutic agent for cognitive disorders . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antioxidant Activity

The antioxidant capacity of DSS has been confirmed through various assays. It effectively scavenges free radicals and reduces oxidative damage, which is crucial for preventing cellular aging and various chronic diseases. A study utilizing the DPPH assay reported that DSS exhibited significant antioxidant activity, comparable to established antioxidants . This property is particularly beneficial in mitigating oxidative stress-related conditions.

Antidepressant Effects

DSS also shows promise as an antidepressant agent. In preclinical studies, it has been associated with anxiolytic effects, reducing anxiety-like behaviors in animal models. The antidepressant mechanism may involve the modulation of serotonin and norepinephrine pathways, although further research is necessary to elucidate these pathways fully .

Pharmacokinetics

The pharmacokinetic profile of DSS reveals important insights into its absorption and metabolism. A study employing LC-MS/MS methods found that DSS has poor oral bioavailability (approximately 0.5%), indicating that alternative administration routes or formulations may be necessary to enhance its therapeutic efficacy . The compound was shown to have a rapid clearance rate in vivo, necessitating further exploration into optimizing its delivery.

Case Studies and Research Findings

Several studies have investigated the biological activity of DSS:

- Neuroprotection and Cognitive Enhancement : In a study by Zhang et al., DSS was administered to rats subjected to stressors, resulting in improved memory retention and reduced markers of neuroinflammation .

- Antioxidant Efficacy : Research demonstrated that DSS effectively reduced lipid peroxidation and increased antioxidant enzyme activity in liver tissues, underscoring its protective role against oxidative damage .

- Antidepressant Activity : A recent investigation revealed that DSS administration led to significant reductions in depressive-like behaviors in rodent models through modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Enhances learning/memory | Modulation of neurotransmitters |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antidepressant | Reduces anxiety/depression | Modulation of serotonin/norepinephrine levels |

Propiedades

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139891-98-8 | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 141 °C | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.